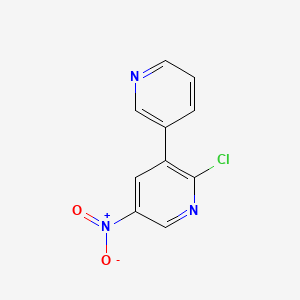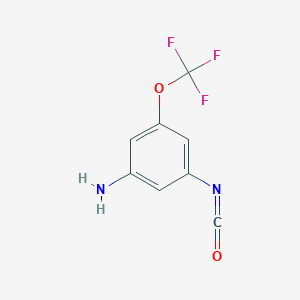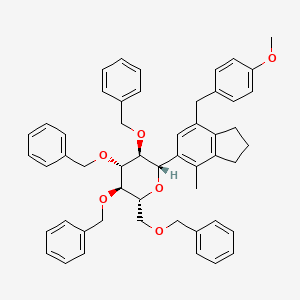
(2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(7-(4-methoxybenzyl)-4-methyl-2,3-dihydro-1H-inden-5-yl)tetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(7-(4-methoxybenzyl)-4-methyl-2,3-dihydro-1H-inden-5-yl)tetrahydro-2H-pyran” is a complex organic molecule featuring multiple benzyl ether groups and a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective functionalization, and stereoselective reactions. Common synthetic routes may include:
Protection of hydroxyl groups: Using benzyl chloride in the presence of a base to form benzyl ethers.
Formation of the tetrahydropyran ring: Through cyclization reactions, possibly involving acid or base catalysis.
Introduction of the indenyl group: Via Friedel-Crafts alkylation or related methods.
Industrial Production Methods
Industrial production of such compounds, if applicable, would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic positions, using reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reduction of the compound could involve hydrogenation of the benzyl ethers or reduction of any ketone or aldehyde functionalities using reagents like NaBH₄ or LiAlH₄.
Substitution: Nucleophilic substitution reactions could occur at the benzylic positions, using reagents like NaH and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, CrO₃
Reduction: NaBH₄, LiAlH₄, H₂/Pd-C
Substitution: NaH, alkyl halides, Grignard reagents
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized derivatives, reduced forms, and substituted analogs.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Drug Development: Exploration of its potential as a pharmacophore in drug discovery.
Biochemical Probes: Use as a probe to study biological pathways and interactions.
Medicine
Therapeutic Agents: Investigation of its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: Application in the development of new materials with unique properties.
Polymer Chemistry: Use in the synthesis of specialized polymers.
作用机制
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- (2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-tetrahydro-2H-pyran
- (2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxybenzyl)tetrahydro-2H-pyran
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of the indenyl group, which may confer unique chemical and biological properties compared to similar compounds.
属性
分子式 |
C52H54O6 |
|---|---|
分子量 |
775.0 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R,6R)-2-[7-[(4-methoxyphenyl)methyl]-4-methyl-2,3-dihydro-1H-inden-5-yl]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C52H54O6/c1-37-45-24-15-25-46(45)43(30-38-26-28-44(53-2)29-27-38)31-47(37)49-51(56-34-41-20-11-5-12-21-41)52(57-35-42-22-13-6-14-23-42)50(55-33-40-18-9-4-10-19-40)48(58-49)36-54-32-39-16-7-3-8-17-39/h3-14,16-23,26-29,31,48-52H,15,24-25,30,32-36H2,1-2H3/t48-,49+,50-,51+,52+/m1/s1 |
InChI 键 |
LUAABIVONLAUKJ-CARKTHRNSA-N |
手性 SMILES |
CC1=C(C=C(C2=C1CCC2)CC3=CC=C(C=C3)OC)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
规范 SMILES |
CC1=C(C=C(C2=C1CCC2)CC3=CC=C(C=C3)OC)C4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)
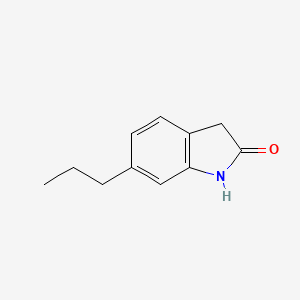
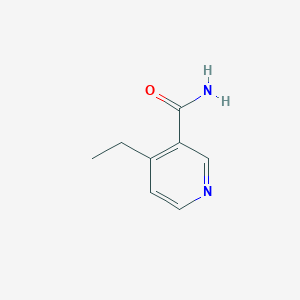
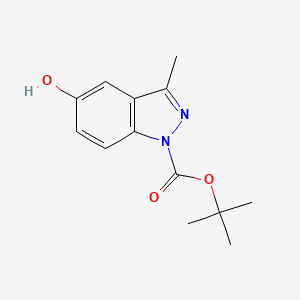
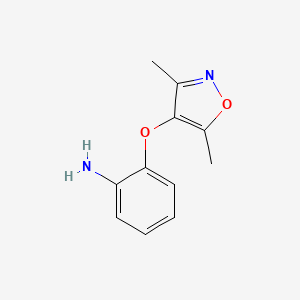
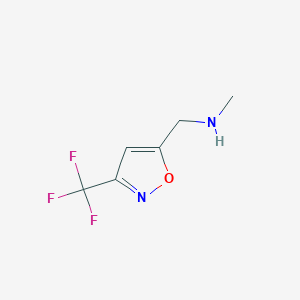
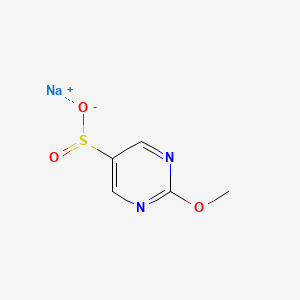
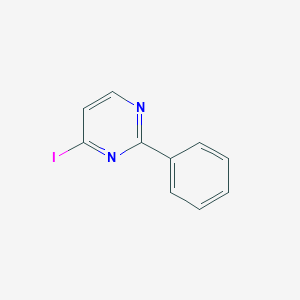
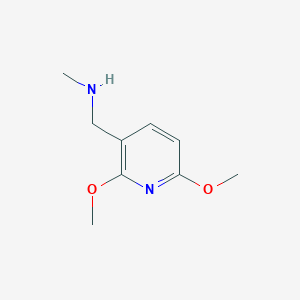

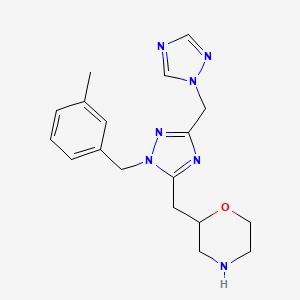
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester](/img/structure/B15247352.png)
